

# Pharmacokinetics and plasma half-life of imiglucerase

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Pharmacokinetics and Plasma Half-Life of Imiglucerase

### Introduction

Imiglucerase (Cerezyme®) is a recombinant analogue of the human enzyme β-glucocerebrosidase, produced using mammalian cell culture (Chinese hamster ovary) technology.[1] It serves as an enzyme replacement therapy (ERT) for individuals diagnosed with Gaucher disease, a lysosomal storage disorder caused by a deficiency in β-glucocerebrosidase activity.[2][3] This deficiency leads to the accumulation of the glycolipid glucocerebroside in the lysosomes of macrophages, resulting in a range of clinical manifestations including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.[2][3] Imiglucerase therapy aims to reverse these manifestations by restoring the deficient enzyme activity.[4][5] This guide provides a detailed examination of the pharmacokinetics and plasma half-life of imiglucerase, intended for researchers, scientists, and professionals in drug development.

## **Mechanism of Action and Cellular Uptake**

The therapeutic action of **imiglucerase** is predicated on its ability to replace the deficient native enzyme.[2] Gaucher disease is characterized by the accumulation of glucocerebroside within the lysosomes of macrophages.[1] **Imiglucerase** is specifically designed to target these cells. The enzyme is a glycoprotein containing four N-linked glycosylation sites, which are modified to terminate in mannose residues.[1][3] These mannose sugars are recognized by mannose







receptors on the surface of macrophages, mediating the binding and subsequent internalization of the enzyme via endocytosis.[1][3]

Once inside the macrophage, **imiglucerase** is trafficked to the lysosomes. Within the acidic environment of the lysosome, it catalyzes the hydrolysis of the accumulated glucocerebroside into glucose and ceramide, thereby reducing the substrate burden and alleviating the clinical symptoms of the disease.[1][3]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Cerezyme (Imiglucerase): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Imiglucerase Monograph for Professionals Drugs.com [drugs.com]
- 3. What is the mechanism of Imiglucerase? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Review of the safety and efficacy of imiglucerase treatment of Gaucher disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and plasma half-life of imiglucerase].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177831#pharmacokinetics-and-plasma-half-life-of-imiglucerase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com